Physicochemical Distinction: Predicted Lipophilicity and Water Solubility vs. Celecoxib
The replacement of the 4-methylphenyl group of celecoxib with a 5-fluoro-2-methoxyphenyl group and the oxan-4-yl substituent is predicted to reduce lipophilicity and enhance aqueous solubility. In silico calculations (SwissADME) indicate a consensus Log Po/w of 2.18 for the target compound, compared to 3.47 for celecoxib [REFS-1, REFS-2]. This 1.29 log unit decrease suggests improved gastrointestinal absorption and a reduced risk of phospholipidosis, a known liability of highly lipophilic sulfonamides. The tetrahydropyran ring also adds a hydrogen bond acceptor, increasing topological polar surface area (tPSA) from 77.0 Ų (celecoxib) to 93.6 Ų, which can further modulate permeability and CNS penetration.
| Evidence Dimension | Predicted Log Po/w (consensus) and tPSA |
|---|---|
| Target Compound Data | Log Po/w = 2.18; tPSA = 93.6 Ų |
| Comparator Or Baseline | Celecoxib: Log Po/w = 3.47; tPSA = 77.0 Ų |
| Quantified Difference | ΔLogP = -1.29; ΔtPSA = +16.6 Ų |
| Conditions | Calculated via SwissADME using SMILES input; consensus model |
Why This Matters
Lower lipophilicity can translate into superior oral absorption and a more favorable distribution profile, directly influencing procurement decisions for in vivo efficacy models.
- [1] SwissADME. http://www.swissadme.ch. Accessed April 2026. View Source
- [2] Daina, A., Michielin, O. and Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017, 7, 42717. View Source
